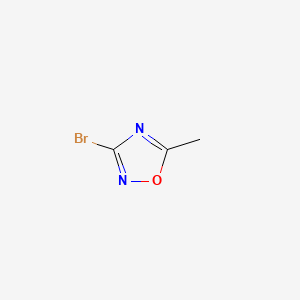
3-Bromo-5-methyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-methyl-1,2,4-oxadiazole is a research chemical . It is used in a variety of research applications and can be purchased in bulk quantities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including this compound, has been reported in several studies . For example, one study reported the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole by manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C3H3BrN2O . The InChI code for this compound is 1S/C3H3BrN2O/c1-2-5-3 (4)6-7-2/h1H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles have been studied extensively . For instance, one study reported the in situ formation of an electrophilic nitrogen species that provides entry to the UmAS amidation pathway .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 162.97 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Insecticidal Applications
- Oxadiazole derivatives, specifically those containing a 1,3,4-oxadiazole moiety, have been synthesized and shown to possess antimicrobial properties. For example, new 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety demonstrated significant antimicrobial activity in studies (Mayekar et al., 2010).
- Similarly, anthranilic diamide analogues containing 1,2,4-oxadiazole rings have been designed and synthesized, showing high insecticidal activities against pests like Plutella xylostella, indicating their potential use in agricultural pest management (Liu et al., 2017).
Structural and Physicochemical Studies
- Structural analysis of compounds containing the 1,3,4-oxadiazole ring, such as in the case of a compound prepared by the reaction of 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol and 2-bromo-1-(2,4-dichlorophenyl)ethanone, provides insights into the molecular configurations and intermolecular interactions that could be leveraged in designing new materials and molecules (Xu et al., 2005).
Medicinal Chemistry and Drug Design
- The oxadiazole nucleus, particularly the 1,3,4-oxadiazole isomer, is frequently explored in medicinal chemistry due to its bioisosteric properties, which can replace ester and amide functionalities. This characteristic is utilized in the development of drug-like molecules with varied pharmacological activities (Boström et al., 2012).
Corrosion Inhibition
- Oxadiazole derivatives have been evaluated as corrosion inhibitors for metals such as mild steel in aggressive environments like sulfuric acid. The physicochemical and theoretical studies on such compounds reveal their potential in protecting metals from corrosion, which is crucial in industrial applications (Ammal et al., 2018).
Wirkmechanismus
Target of Action
1,2,4-oxadiazoles, a class of compounds to which 3-bromo-5-methyl-1,2,4-oxadiazole belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s worth noting that some 1,2,4-oxadiazoles have been studied for their interaction with trypanosoma cruzi cysteine protease cruzain using molecular docking . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound might interfere with the biochemical pathways of the infectious agents, leading to their inhibition or destruction.
Result of Action
Given the potential anti-infective properties of 1,2,4-oxadiazoles , it can be inferred that this compound might inhibit or destroy infectious agents at the molecular and cellular levels.
Action Environment
It’s worth noting that the compound is stored under an inert atmosphere and in a freezer under -20°c , suggesting that certain environmental conditions are necessary for its stability.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 1,2,4-oxadiazoles, including 3-Bromo-5-methyl-1,2,4-oxadiazole, involve further refinement of these compounds as anti-infective agents . The resistance to antibiotics has necessitated the development of new chemical entities to act against resistant microorganisms .
Eigenschaften
IUPAC Name |
3-bromo-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAIGPZGPQPXIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679760 |
Source


|
| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228427-07-3 |
Source


|
| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-methyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
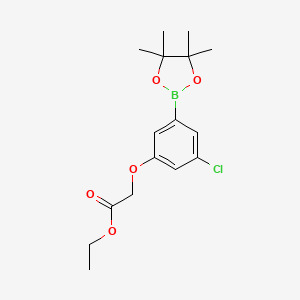

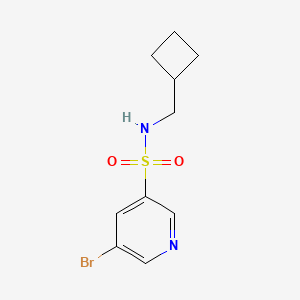

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)
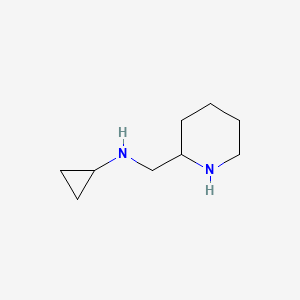
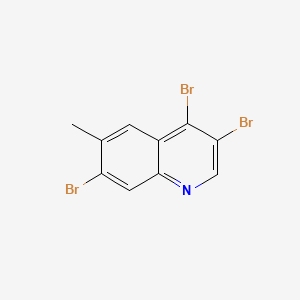
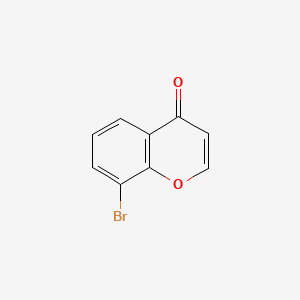

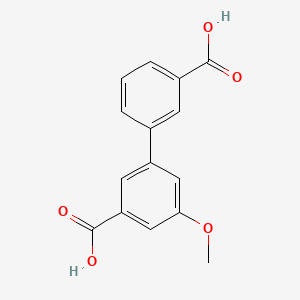

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)
![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)
![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)
